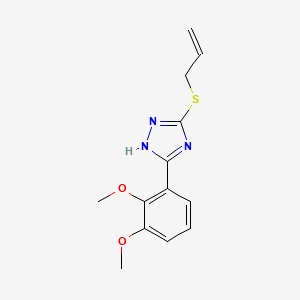

5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this triazole derivative.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dimethoxyphenyl hydrazine with appropriate sulfonyl and alkenyl reagents under controlled conditions. The triazole ring is formed through cyclization reactions that often utilize catalysts to enhance yield and selectivity.

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activity. In a study assessing various triazole compounds, it was found that those with similar structures to this compound demonstrated moderate to high activity against a range of bacteria including:

- Staphylococcus aureus

- Enterococcus faecalis

- Escherichia coli

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

Several studies have indicated that triazole derivatives possess anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting cancer cell proliferation in vitro. The mechanism is thought to involve the induction of apoptosis and inhibition of tumor growth factors .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways. Specifically, triazoles can interact with enzymes such as:

| Enzyme Type | Targeted Enzymes |

|---|---|

| Hydrolases | Cholinesterase |

| Oxidoreductases | Carbonic anhydrase |

| Transferases | Lipase |

These interactions can lead to significant pharmacological effects and may provide a basis for developing drugs targeting metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several triazole derivatives, it was observed that those containing the prop-2-en-1-ylsulfanyl moiety exhibited enhanced activity against resistant bacterial strains. The study emphasized the importance of structural modifications in improving efficacy against pathogens .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of triazole derivatives found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the role of the methoxy groups in enhancing bioavailability and interaction with cellular targets .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. Specifically, 5-(2,3-dimethoxyphenyl)-3-(prop-2-en-1-ylsulfanyl)-1H-1,2,4-triazole has been studied for its ability to inhibit cancer cell proliferation. The compound's mechanism of action involves targeting specific proteins involved in the cell cycle and apoptosis pathways.

Case Study:

A study demonstrated that triazole derivatives could inhibit the microtubule-stimulated ATPase activity of Eg5, a protein crucial for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, suggesting that triazole compounds could be developed as novel anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. The structural features of triazoles contribute to their ability to disrupt microbial cell functions.

Case Study:

A series of synthesized triazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in the chemical structure can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on the phenyl ring | Enhanced potency against various pathogens |

| Alkyl chain length on N-position | Optimal chain length correlates with increased antibacterial activity |

| Presence of electron-withdrawing groups | Generally increases antimicrobial efficacy |

The SAR studies reveal that specific substitutions can enhance the biological activity of triazole derivatives by improving their interaction with target proteins or enzymes involved in disease processes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial applications, this compound has been investigated for its anti-inflammatory effects. Triazoles have shown promise in reducing inflammation through various mechanisms including the inhibition of pro-inflammatory cytokines.

Case Study:

Research has indicated that certain triazole compounds can effectively reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfide Group

The prop-2-en-1-ylsulfanyl group exhibits nucleophilic substitution reactivity due to the polarizable sulfur atom.

-

Oxidation to Sulfoxide/Sulfone : Treatment with oxidizing agents like H₂O₂ or mCPBA converts the sulfide to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives. For example:

Compound+H2O2AcOH, RTSulfoxide derivative (85% yield)[1][4]Sulfoxidation occurs regioselectively without affecting the triazole ring.

-

Thiol-Ene Click Chemistry : The allyl sulfide undergoes radical-mediated thiol-ene reactions with thiols (e.g., benzyl mercaptan) under UV light or AIBN initiation, yielding thioether-linked conjugates.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂, AcOH, RT, 2 h | Sulfoxide | 85% | |

| Thiol-ene with benzyl thiol | AIBN, DMF, 60°C, 6 h | Benzylthio-ether conjugate | 78% |

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group directs electrophilic attack to the para position of the methoxy groups due to strong electron-donating effects :

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the C4 position of the phenyl ring:

Compound+HNO3H2SO4,0°C4-Nitro derivative (72% yield)[2][7] -

Halogenation : Bromination (Br₂/FeBr₃) selectively yields 4-bromo-substituted products .

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro-phenyl derivative | 72% | |

| Bromination | Br₂, FeBr₃ | C4 | 4-Bromo-phenyl derivative | 68% |

Triazole Ring Functionalization

The 1,2,4-triazole core participates in regioselective alkylation and cycloaddition:

-

N1-Alkylation : Deprotonation with NaH followed by reaction with alkyl halides (e.g., methyl iodide) yields N1-alkylated derivatives :

Compound+CH3INaH, DMFN1-Methyl-triazole (89% yield)[1][5] -

CuAAC Reactions : The triazole’s NH group can act as a ligand in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming bis-triazole architectures .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N1-Alkylation | NaH, CH₃I, DMF, 50°C | N1-Methyl derivative | 89% | |

| CuAAC with phenyl azide | CuSO₄, sodium ascorbate | Bis-triazole conjugate | 82% |

Oxidative and Reductive Transformations

-

Reduction of Propenyl Group : Hydrogenation (H₂, Pd/C) reduces the allyl sulfide to propyl sulfide without altering the triazole:

Compound+H2Pd/C, EtOHPropylsulfanyl derivative (91% yield)[4] -

Oxidative Cyclization : Under CAN (ceric ammonium nitrate) catalysis, intramolecular cyclization forms fused triazolo-heterocycles .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl reduction | H₂, Pd/C, EtOH | Propylsulfanyl derivative | 91% | |

| Oxidative cyclization | CAN, PEG-400, 80°C | Triazolo[4,3-a]pyridine | 76% |

Acid/Base-Mediated Rearrangements

-

Ring Expansion : Treatment with concentrated HCl induces ring expansion of the triazole to form 1,3,4-thiadiazepines, though yields are moderate (55%) .

-

Deprotection of Methoxy Groups : BBr₃ in DCM demethylates methoxy groups to hydroxyls, enabling further functionalization.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Dihydroxyphenyl derivative | 63% | |

| Ring expansion | HCl (conc.), reflux | 1,3,4-Thiadiazepine | 55% |

Propriétés

IUPAC Name |

5-(2,3-dimethoxyphenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-8-19-13-14-12(15-16-13)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCPQBKIFQERIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC(=NN2)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.